

# Brilaroxazine Early-Phase Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

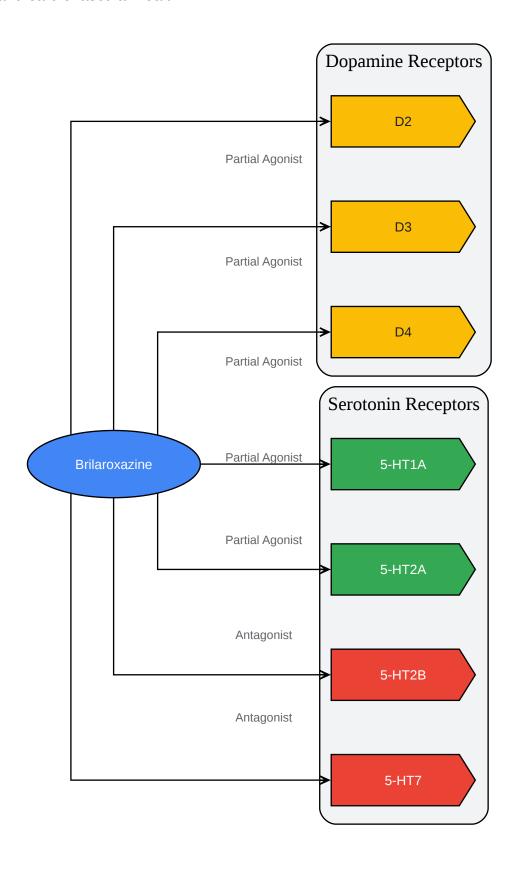
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It is a multimodal dopamine-serotonin system stabilizer with a unique receptor binding profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[3][4][5] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-HT7 receptors. This distinct mechanism of action is designed to address both the positive and negative symptoms of schizophrenia while potentially offering a superior safety and tolerability profile compared to existing antipsychotics. This technical guide provides an in-depth summary of the available data from early-phase clinical trials of Brilaroxazine, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

# Mechanism of Action: A Multi-Target Approach

Brilaroxazine's therapeutic potential stems from its nuanced modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors is thought to stabilize dopamine signaling, reducing hyperactivity in the mesolimbic pathway (associated with positive symptoms) and enhancing signaling in the mesocortical pathway (potentially improving negative and cognitive symptoms). The compound's activity at multiple serotonin receptors, including partial agonism at 5-HT1A and antagonism at 5-HT2A, 5-HT2B, and 5-HT7, is believed to contribute to its antipsychotic



efficacy and may also play a role in its favorable side-effect profile, particularly concerning metabolic and cardiovascular health.



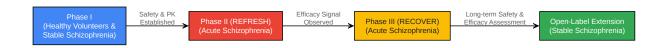


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Brilaroxazine's Receptor Binding Profile.

## Early-Phase Clinical Trial Program: An Overview

The clinical development of **Brilaroxazine** has progressed through Phase I, Phase II, and a pivotal Phase III trial, with an ongoing open-label extension study. These trials were designed to systematically evaluate the pharmacokinetics, safety, and efficacy of **Brilaroxazine** in both healthy volunteers and patients with schizophrenia.



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Brilaroxazine Clinical Trial Progression.

### Pharmacokinetic Profile: Phase I Studies

Two Phase I studies characterized the pharmacokinetic profile of **Brilaroxazine**. The first study assessed single ascending doses in healthy volunteers, while the second evaluated multiple ascending doses over 10 days in patients with stable schizophrenia.

Experimental Protocol: Phase I Pharmacokinetic Studies

- Study Design: The single-dose study was a dose-escalation design in healthy volunteers, evaluating 10 mg and 15 mg doses under fasting conditions, and a 15 mg dose under fed and fasting conditions in a crossover design. The multiple-dose study was conducted in patients with stable schizophrenia, assessing doses of 10, 20, 50, and 100 mg administered with food for 10 days.
- Key Pharmacokinetic Parameters Measured: Maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) were determined.

Quantitative Data: Phase I Pharmacokinetic Parameters



Parameter	Single Dose (Healthy Volunteers)	Multiple Dose (Stable Schizophrenia)
Cmax	Dose-dependent, achieved at 4-6 hours post-dose	Linear dose proportionality
AUC	Linear dose proportionality	Linear dose proportionality
Half-life (t1/2)	40 - 71 hours	Not explicitly stated, but steady-state was approached after 120 hours of daily dosing
Food Effect	Slight increase in the extent of drug absorption	Dosed with food

# Efficacy in Acute Schizophrenia: Phase II and III Trials

The efficacy of **Brilaroxazine** in treating acute exacerbations of schizophrenia was evaluated in the Phase II REFRESH trial and the pivotal Phase III RECOVER trial. Both were randomized, double-blind, placebo-controlled, multicenter studies.

Experimental Protocol: Phase II (REFRESH) and Phase III (RECOVER) Efficacy Trials

- Study Design:
  - Phase II (REFRESH): A 28-day study in 234 patients with acute schizophrenia or schizoaffective disorder. Patients were randomized to receive fixed doses of Brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo once daily.
  - Phase III (RECOVER): A 28-day study in 411 patients with an acute exacerbation of schizophrenia. Patients were randomized to receive fixed doses of **Brilaroxazine** (15 mg or 50 mg) or placebo once daily. An open-label extension of this study is ongoing to assess long-term safety and efficacy.
- Inclusion Criteria (General):



- Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia.
- Experiencing an acute episode of psychosis.
- Exclusion Criteria (General):
  - History of treatment-resistant schizophrenia.
  - Primary diagnosis other than schizophrenia.
  - Moderate-to-severe substance use disorder within the past 6 months.
- Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
- Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression - Severity (CGI-S) score, and measures of social and personal functioning.
- Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary efficacy endpoint.

Quantitative Data: Efficacy Results (Change from Baseline in PANSS Total Score at Day 28)

Trial	Treatment Group	Mean Change from Baseline (LSM)	Placebo-Adjusted Difference (p-value)
Phase II (REFRESH)	Brilaroxazine 15 mg	-20.23	-8.82 (p=0.021)
Brilaroxazine 30 mg	-15.42	-4.01 (p=0.273)	
Brilaroxazine 50 mg	-19.21	-7.80 (p=0.016)	
Placebo	-11.41	-	_
Phase III (RECOVER)	Brilaroxazine 50 mg	-23.9	-10.1 (p<0.001)
Placebo	-13.8	-	

Quantitative Data: Long-Term Efficacy (RECOVER Open-Label Extension, 52 Weeks)



Dose	Mean Change from Baseline in PANSS Total Score
15 mg	-15.2
30 mg	-18.6
50 mg	-20.8

## **Safety and Tolerability Profile**

Across the early-phase clinical trial program, **Brilaroxazine** has demonstrated a favorable safety and tolerability profile.

Experimental Protocol: Safety Assessments

- Parameters Monitored: Treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including fasting glucose, lipids, and prolactin).
- Assessment Schedule: Safety parameters were monitored at baseline and at regular intervals throughout the trials.

Quantitative Data: Key Safety Findings

- Metabolic Effects: No clinically significant changes in body weight, blood glucose, or lipid levels were observed compared to placebo. In the long-term open-label extension, a mild average weight gain of 1.52 kg was reported over one year.
- Cardiovascular Effects: No clinically significant cardiovascular side effects or ECG abnormalities have been reported.
- Endocrine Effects: No significant changes in prolactin or thyroid hormone levels were observed compared to placebo.
- Common Treatment-Emergent Adverse Events: The most frequently reported TEAEs in
   Phase I studies were somnolence and akathisia. In the long-term open-label extension of the



RECOVER trial, the most common treatment-related adverse events (≥1%) were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).

 Discontinuation Rates: In the Phase III RECOVER trial, discontinuation rates for Brilaroxazine were lower than for placebo. In the one-year open-label extension, the discontinuation rate was 35%, primarily due to withdrawal of consent and loss to follow-up, with only 1.6% discontinuing due to treatment-related adverse events.

### Conclusion

The early-phase clinical trial results for **Brilaroxazine** are promising, suggesting that it is an efficacious and well-tolerated treatment for schizophrenia. The compound has demonstrated statistically significant and clinically meaningful improvements in the symptoms of acute schizophrenia, as measured by the PANSS total score, in both Phase II and Phase III trials. Furthermore, its favorable safety profile, particularly the lack of significant metabolic and cardiovascular side effects, distinguishes it from many currently available antipsychotics and may lead to improved patient adherence. The ongoing long-term open-label extension study will provide further valuable data on the sustained efficacy and safety of **Brilaroxazine**. These encouraging results support the continued development of **Brilaroxazine** as a potential new treatment option for individuals with schizophrenia.

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To cite this document: BenchChem. [Brilaroxazine Early-Phase Clinical Trial Results: A
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[https://www.benchchem.com/product/b606366#early-phase-clinical-trial-results-for-brilaroxazine]

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